![molecular formula C20H14FN3O B2700790 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 477492-96-9](/img/structure/B2700790.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are known to exhibit a wide range of biological activities . They are used in various fields such as organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .

Synthesis Analysis

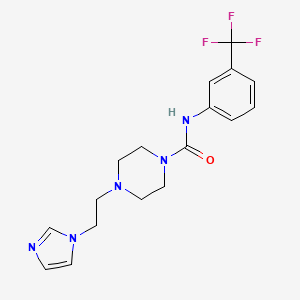

The synthesis of benzimidazole derivatives involves various chemical reactions . In a study, a series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine derivatives were synthesized and their cytotoxicity was studied .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystal structure analysis . The benzimidazole core is often planar, and the molecules can form hydrogen bonds and π-π stacking interactions .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, they can act as n-type dopants in certain electronic devices .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications

Antiparasitic Activity

- Researchers synthesized a series of benzimidazolyl-2-hydrazones (5a-l) with hydroxyl and methoxy groups. These compounds combine anthelmintic and antioxidant properties .

- Notably, compounds 5b and 5d exhibited 100% effectiveness in killing parasitic larvae after 24 hours .

Antibacterial and Antifungal Properties

- Benzimidazole derivatives have shown promise as antibacterial agents. For instance, 2-substituted benzimidazole derivatives demonstrated activity against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli .

- Additionally, some benzimidazole analogues were evaluated for antifungal activity against Candida albicans and Aspergillus niger .

Tubulin Modulation

- These compounds were evaluated for their effect on tubulin polymerization in vitro. They elongated the nucleation phase and slowed down tubulin polymerization, comparable to the reference drug nocodazole .

Free Radical Scavenging

Inhibition of Mycobacterium tuberculosis

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTIUBNZPTVVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)

![N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]hexan-1-amine](/img/structure/B2700720.png)

![(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)methanamine](/img/structure/B2700721.png)

![N-(3-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700722.png)

![Tert-butyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2700726.png)